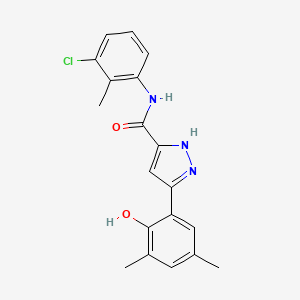![molecular formula C23H16Cl2N2O4 B14091718 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091718.png)
1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents: The chromeno[2,3-c]pyrrole intermediate and a nitrile compound.
Conditions: The reaction is typically performed under acidic or basic conditions to facilitate the cyclization process.
Product: Oxazole-fused chromeno[2,3-c]pyrrole intermediate.
Step 3: Substitution with Dichlorophenyl and Dimethyl Groups
Reagents: The oxazole-fused intermediate, 3,4-dichlorophenyl chloride, and dimethylating agents.
Conditions: The reaction is carried out under controlled temperature and pressure conditions.
Product: 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
Méthodes De Préparation
The synthesis of 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagents
-
Step 1: Synthesis of Chromeno[2,3-c]pyrrole Core
Reagents: Starting materials such as 2-hydroxyacetophenone and an appropriate amine.
Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst.
Product: Chromeno[2,3-c]pyrrole intermediate.
Analyse Des Réactions Chimiques
1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: The reaction is typically carried out in an acidic medium.
Products: Oxidized derivatives of the compound, which may include the formation of carbonyl groups.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: The reaction is performed under mild conditions to prevent over-reduction.
Products: Reduced derivatives, including the conversion of carbonyl groups to alcohols.
-
Substitution:
Reagents: Halogenating agents, nucleophiles, or electrophiles.
Conditions: The reaction conditions vary depending on the type of substitution (e.g., nucleophilic or electrophilic).
Products: Substituted derivatives with different functional groups replacing the original substituents.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications due to its unique structure and reactivity.
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
-
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
-
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
- Studied for its role in drug development and design.
-
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
- Investigated for its potential use in agricultural chemicals and pesticides.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways.
-
Molecular Targets:
- The compound may interact with enzymes, receptors, and proteins, leading to inhibition or activation of specific biological pathways.
- Potential targets include enzymes involved in inflammation, microbial growth, and cancer cell proliferation.
-
Pathways Involved:
- The compound may modulate signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways.
- Its effects on these pathways can lead to anti-inflammatory, antimicrobial, and anticancer activities.
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the dichlorophenyl group, which may influence its chemical properties and applications.
Uniqueness:
- The presence of both dichlorophenyl and dimethyl groups in 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione contributes to its unique chemical reactivity and potential biological activities.
- Its fused heterocyclic structure makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C23H16Cl2N2O4 |
|---|---|
Poids moléculaire |
455.3 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H16Cl2N2O4/c1-10-6-14-17(7-11(10)2)30-22-19(21(14)28)20(13-4-5-15(24)16(25)9-13)27(23(22)29)18-8-12(3)31-26-18/h4-9,20H,1-3H3 |
Clé InChI |
QRDQOYUONCGFQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methoxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091645.png)

![1-[3-(Diethylamino)propyl]-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-phenylmethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14091671.png)

![2-Amino-5-bromo-3',6'-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9'-xanthene]-3-one](/img/structure/B14091684.png)
![ethyl [8-(2-hydroxyethyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14091688.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091696.png)
![7-Chloro-1-(3-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091702.png)
![methyl (4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14091704.png)
![9-amino-7-fluoro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14091723.png)

![7-Fluoro-1-(2-fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091733.png)
![1-Chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-iodobenzene](/img/structure/B14091737.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B14091742.png)
